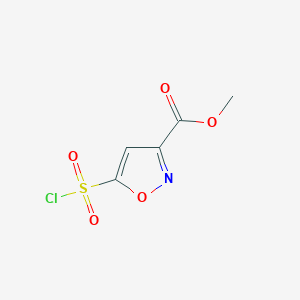![molecular formula C24H20ClN3O2 B2902871 1-[(4-chlorophenyl)methyl]-N-(2,3-dimethylphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 946252-47-7](/img/structure/B2902871.png)
1-[(4-chlorophenyl)methyl]-N-(2,3-dimethylphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-chlorophenyl)methyl]-N-(2,3-dimethylphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a naphthyridine core, which is a bicyclic structure containing nitrogen atoms, and is substituted with chlorobenzyl and dimethylphenyl groups. The presence of these functional groups contributes to its unique chemical properties and potential biological activities.
Métodos De Preparación
The synthesis of 1-[(4-chlorophenyl)methyl]-N-(2,3-dimethylphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves multiple steps, typically starting with the preparation of the naphthyridine core. The synthetic route may include:
Formation of the Naphthyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Chlorobenzyl Group: This step may involve nucleophilic substitution reactions where a chlorobenzyl halide reacts with the naphthyridine intermediate.
Attachment of the Dimethylphenyl Group: This can be done through amide bond formation using reagents like coupling agents (e.g., EDC, DCC) to facilitate the reaction between the naphthyridine carboxylic acid and the dimethylphenyl amine.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
1-[(4-chlorophenyl)methyl]-N-(2,3-dimethylphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the specific reaction.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound may exhibit biological activities, such as antimicrobial or anticancer properties, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic effects could be explored for the treatment of various diseases, particularly those involving abnormal cell growth or microbial infections.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[(4-chlorophenyl)methyl]-N-(2,3-dimethylphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide would depend on its specific biological target. For instance, if it acts as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with essential cellular processes. If it has anticancer properties, it could induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways or enzymes involved in cell proliferation.
Comparación Con Compuestos Similares
Similar compounds to 1-[(4-chlorophenyl)methyl]-N-(2,3-dimethylphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide include other naphthyridine derivatives with different substituents. These compounds may share some chemical properties but differ in their biological activities and applications. For example:
This compound: Unique due to its specific substituents, which may confer distinct biological activities.
Other Naphthyridine Derivatives: Compounds with different substituents on the naphthyridine core, such as methyl, ethyl, or halogen groups, which can alter their chemical reactivity and biological effects.
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-(2,3-dimethylphenyl)-2-oxo-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O2/c1-15-5-3-7-21(16(15)2)27-23(29)20-13-18-6-4-12-26-22(18)28(24(20)30)14-17-8-10-19(25)11-9-17/h3-13H,14H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWSMTMHFHNNMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(1-Tert-butylazetidin-3-yl)oxy]-3-methyl-1,2,4-thiadiazole](/img/structure/B2902790.png)


![6,7,8,9-Tetrahydro-5h-[1,2,4]triazolo[4,3-d][1,4]diazepine dihydrochloride](/img/structure/B2902796.png)

![3-methyl-8-[(2-oxo-2-phenylethyl)sulfanyl]-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2902799.png)


![2-({6-methylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2902802.png)

![2,6-difluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2902808.png)


